2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thiazole ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with thiazole-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiazolidines
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines
Scientific Research Applications
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- Ethyl 2-(4-bromophenyl)acetate
- 4-Bromo-2-methylphenylthiourea
Uniqueness
2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions compared to similar compounds that may lack one of these functional groups .
Properties
CAS No. |
886368-77-0 |
---|---|
Molecular Formula |
C11H8BrNO2S |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-4-7(12)2-3-8(6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
RRTRXJWQRUKQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.